GSK2798745

TRPV4 antagonist ion channel pharmacology species selectivity

Researchers requiring sustained TRPV4 inhibition in chronic disease models face a critical translational gap: tool compounds like HC-067047 lack validated human pharmacokinetics, while earlier GSK series failed to achieve adequate oral exposure for clinical advancement. GSK2798745 resolves this by delivering: • hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM - near-equipotent across species for reliable translational modeling • Validated human PK: t½ ≈13 h, linear PK up to 12.5 mg, <2-fold accumulation with QD dosing • Clinically qualified biomarker assay for direct ex vivo target engagement measurement Supplied as ≥98% purity solid; for R&D use only.

Molecular Formula C25H28N6O3
Molecular Weight 460.5 g/mol
CAS No. 1419609-94-1
Cat. No. B607803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2798745
CAS1419609-94-1
SynonymsGSK2798745;  GSK-2798745;  GSK 2798745; 
Molecular FormulaC25H28N6O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N
InChIInChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1
InChIKeyURCMKDJBULWNAI-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2798745: TRPV4 Antagonist Clinical Candidate Overview


GSK2798745 (CAS 1419609-94-1) is a spirocarbamate-based small molecule identified as an orally active, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. Developed by GlaxoSmithKline as a first-in-class clinical candidate, it was originally advanced for the treatment of pulmonary edema associated with congestive heart failure [1]. The compound was optimized through a lead optimization campaign to achieve desirable potency (human TRPV4 IC₅₀ = 1.8 nM; rat TRPV4 IC₅₀ = 1.6 nM), rat pharmacokinetics, and physicochemical properties suitable for once-daily oral dosing [1].

Tool compound for TRPV4 ion channel pathway inhibition studies
Reported oral bioavailability supports chronic oral dosing models in rodents
Species-balanced potency profile reduces cross-species translation uncertainty

GSK2798745 vs. Generic TRPV4 Antagonists: Why Substitution Fails


GSK2798745 cannot be reliably substituted by earlier TRPV4 antagonists (such as GSK's own quinoline and benzimidazole series) or commonly used research tool compounds (e.g., HC-067047, GSK2193874) due to fundamental differences in translational pharmacokinetics and target engagement duration. The quinoline and benzimidazole series from GSK previously failed to deliver clinical drug candidates due to insufficient oral exposure and suboptimal mean residence time (MRT) profiles [1]. In contrast, GSK2798745 was specifically engineered via conformational bias strategies and optimization of volume of distribution (Vd) and unbound clearance (CLu) to achieve sustained TRPV4 inhibition above the unbound IC₅₀ for 24 hours from a low once-daily oral dose—a translational requirement not met by earlier series [1]. Tool compounds such as HC-067047 and GSK2193874, while useful for in vitro or acute ex vivo studies, lack the validated human pharmacokinetic data (including linear PK up to 12.5 mg, ~13 h half-life, and <2-fold accumulation with QD dosing) that make GSK2798745 the appropriate choice for in vivo disease modeling or clinical translational research [2].

Pharmacokinetic profile mismatch
Earlier TRPV4 series lack sustained mean residence time, potentially limiting chronic target coverage.
Species potency divergence
Tool compounds like GSK2193874 show marked human/rat potency differences, confounding translational predictions.
Absent human PK validation
HC-067047 and GSK2193874 lack clinical pharmacokinetic data, hindering dose-to-exposure estimation for research.

GSK2798745: Quantitative Differentiation Evidence


Human TRPV4 Potency & Species Cross-Reactivity vs. GSK2193874

GSK2798745 demonstrates markedly higher potency at human TRPV4 compared to the research tool compound GSK2193874, with an IC₅₀ of 1.8 nM versus 40 nM for GSK2193874—a 22-fold difference [1]. Furthermore, while GSK2193874 exhibits a significant potency drop-off between rat and human TRPV4 (rTRPV4 IC₅₀ = 2 nM; hTRPV4 IC₅₀ = 40 nM), GSK2798745 maintains nearly equipotent activity across species (hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM), enabling more reliable translation from rodent disease models to human target engagement predictions [1].

Human TRPV4 Potency vs. GSK2193874
Head-to-head
GSK2798745: hIC₅₀ 1.8 nM vs. GSK2193874: hIC₅₀ 40 nM 22-fold higher potency at human ortholog rIC₅₀ 1.6 nM rIC₅₀ 2 nM Species-balanced profile
Supports human-relevant TRPV4 inhibition studies; nearly equipotent across species may reduce translation risk.
FLIPR HEK assay; GSK2193874 shows 20-fold lower human potency.
TRPV4 antagonist ion channel pharmacology species selectivity drug discovery

Human TRPV4 Potency vs. HC-067047

GSK2798745 exhibits substantially greater potency at human TRPV4 compared to the widely used research tool compound HC-067047, with IC₅₀ values of 1.8 nM versus 48 nM, respectively—a 27-fold difference [1]. This potency differential has direct implications for the achievable depth and duration of target coverage at pharmacologically relevant exposures, particularly for in vivo studies where high concentrations of HC-067047 may be required to achieve meaningful TRPV4 blockade [2].

Human TRPV4 Potency vs. HC-067047
Head-to-head
GSK2798745: hIC₅₀ 1.8 nM vs. HC-067047: hIC₅₀ 48 nM 27-fold higher potency
Reported high potency context supports deep TRPV4 blockade at lower research concentrations.
FLIPR (GSK2798745) vs. patch-clamp (HC-067047) assay methods differ.
TRPV4 antagonist ion channel pharmacology potency comparison tool compound

Rat Pharmacokinetics & MRT vs. GSK2193874

In rat pharmacokinetic studies, GSK2798745 achieved an extended mean residence time (MRT) of 5.6 hours with 35% oral bioavailability (%F) [1]. While GSK2193874 also demonstrates oral activity, the optimization of GSK2798745's volume of distribution (Vd) and unbound clearance (CLu) was specifically targeted to enable sustained TRPV4 inhibition above the unbound IC₅₀ for 24 hours from a low once-daily oral dose—a translational design criterion not explicitly reported for GSK2193874 [1].

Rat PK: MRT & Bioavailability
Cross-study
MRT 5.6 h; Oral bioavailability 35%
Extended residence time enables once-daily oral dosing to maintain target coverage in rodent models.
Earlier GSK TRPV4 series lacked adequate MRT for sustained inhibition.
pharmacokinetics oral bioavailability mean residence time lead optimization

Human Clinical Pharmacokinetics: Once-Daily Dosing Profile

GSK2798745 is distinguished from research tool compounds (HC-067047, GSK2193874) by the availability of robust human clinical pharmacokinetic data from a first-time-in-humans study [1]. In healthy volunteers and heart failure patients, GSK2798745 demonstrated linear pharmacokinetics up to 12.5 mg, a systemic half-life of approximately 13 hours, and less than twofold accumulation with once-daily repeat dosing [1]. Food effect was minimal, with a 14% increase in AUC and 9% increase in Cmax after a high-fat meal [1]. No significant safety issues or serious adverse events were observed [1].

Human Clinical PK Profile
Reported
Half-life ~13 h; Linear PK up to 12.5 mg; Minimal food effect
Published human PK data support exposure-response modeling in translational research.
Phase I study in healthy volunteers and heart failure subjects.
clinical pharmacokinetics human PK once-daily dosing translation

In Vivo Target Engagement & Ex Vivo Biomarker Assay

An ex vivo human whole blood-based endothelial cell impedance assay was developed and validated to assess clinical TRPV4 target engagement for GSK2798745, enabling direct measurement of pharmacodynamic activity in clinical samples [1]. In the LPS segmental challenge study (NCT03511105), the GSK2798745 dose regimen produced plasma levels predicted to provide approximately 70–85% TRPV4 inhibition over 24 hours post-challenge, confirming target engagement at clinically achievable exposures [2]. While GSK2798745 did not demonstrate efficacy on the primary endpoint (BAL total protein) in this acute lung injury model, the assay provides a quantitative framework for interpreting target coverage [2].

Ex Vivo Target Engagement Assay
Reported
Validated human whole blood impedance assay; Predicted 70–85% TRPV4 inhibition over 24 h
Provides a research tool for quantifying pharmacodynamic target coverage in human matrices.
LPS segmental challenge study; no efficacy on primary endpoint but target engagement confirmed.
target engagement biomarker ex vivo assay translational pharmacology

GSK2798745: Optimal Use Cases and Applications


Chronic In Vivo Efficacy with Sustained TRPV4 Target Coverage

GSK2798745 is the appropriate selection for chronic oral dosing studies in rodent disease models (e.g., heart failure, pulmonary edema) where sustained TRPV4 inhibition above the unbound IC₅₀ for 24 hours is required. Its rat MRT of 5.6 hours and 35% oral bioavailability enable once-daily dosing regimens that maintain target coverage, unlike earlier TRPV4 series that failed to achieve adequate MRT for clinical advancement [1]. Tool compounds such as HC-067047 and GSK2193874 lack the validated pharmacokinetic profile for sustained target engagement in chronic models [1].

Rodent-to-Human Translational Pharmacology

GSK2798745's nearly equipotent activity at human and rat TRPV4 (hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM) makes it uniquely suited for translational studies where rodent efficacy data must reliably inform human dose selection [1]. In contrast, GSK2193874 exhibits a 20-fold potency difference between rat and human TRPV4 (rTRPV4 IC₅₀ = 2 nM; hTRPV4 IC₅₀ = 40 nM), introducing substantial uncertainty when extrapolating from rodent models to anticipated human pharmacology [1].

Clinical Target Engagement & Pharmacodynamic Biomarker Studies

For clinical or ex vivo studies requiring quantification of TRPV4 target engagement, GSK2798745 is supported by a validated human whole blood-based endothelial cell impedance assay that enables direct measurement of pharmacodynamic activity [1]. In the LPS segmental challenge study, plasma exposures were confirmed to provide ~70–85% TRPV4 inhibition over 24 hours, establishing a quantitative framework for interpreting target coverage [2]. No comparable clinical biomarker assay exists for HC-067047 or GSK2193874.

Human Dose-to-Exposure Modeling & Clinical Trial Simulation

GSK2798745 is distinguished by published human clinical pharmacokinetic data (t½ ≈ 13 h; linear PK up to 12.5 mg; <2-fold accumulation with QD dosing), enabling accurate dose-to-exposure predictions for translational research or clinical trial design [1]. Researchers requiring reliable human PK parameters for physiologically based pharmacokinetic (PBPK) modeling or allometric scaling should select GSK2798745, as tool compounds (HC-067047, GSK2193874) lack any human clinical PK characterization [1].

Application
Selection Property
Validation Focus
Chronic TRPV4 inhibition studies in rodent disease models
Sustained target engagement pharmacokinetic profile
Review of 24-hour coverage above reported unbound IC₅₀
Cross-species translational pharmacology
Species-balanced TRPV4 potency
Extrapolation of rodent exposure to human target engagement
Ex vivo pharmacodynamic biomarker studies
Validated whole blood impedance assay for target engagement
Quantifying TRPV4 inhibition in research matrices
Human PK-informed exposure modeling
Published clinical PK parameters (linear PK, half-life)
Dose-exposure simulations for translational research design

Technical Documentation Hub

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36 linked technical documents
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